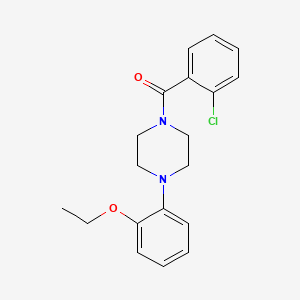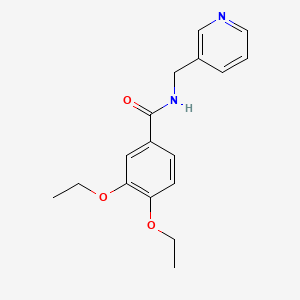![molecular formula C8H8ClO4P B5820573 [(4-chlorophenyl)(hydroxy)phosphoryl]acetic acid](/img/structure/B5820573.png)
[(4-chlorophenyl)(hydroxy)phosphoryl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(4-chlorophenyl)(hydroxy)phosphoryl]acetic acid, commonly known as CPPA, is a phosphonate derivative that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. CPPA is a white crystalline solid with a molecular weight of 256.63 g/mol and a melting point of 192-194°C.
作用机制
CPPA is believed to exert its herbicidal activity by inhibiting the activity of the enzyme acetolactate synthase, which is involved in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. CPPA is also believed to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
CPPA has been shown to cause a decrease in the levels of branched-chain amino acids in plants, leading to a disruption in protein synthesis and ultimately causing plant death. In animals, CPPA has been shown to cause a decrease in the activity of acetylcholinesterase and butyrylcholinesterase, leading to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels has been linked to improved cognitive function and memory.
实验室实验的优点和局限性
One advantage of using CPPA in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, CPPA can be expensive and difficult to synthesize, which may limit its use in certain experiments.
未来方向
There are several potential future directions for research on CPPA. One area of interest is the development of CPPA-based herbicides that are more effective and environmentally friendly than current herbicides. Another area of interest is the development of CPPA-based drugs for the treatment of Alzheimer's disease and other neurological disorders. Additionally, the use of CPPA in material science applications, such as the synthesis of novel polymers and coatings, is an area of potential research.
合成方法
CPPA can be synthesized through several methods, including the reaction of 4-chlorophenol with diethyl phosphite, followed by the hydrolysis of the resulting intermediate with potassium hydroxide. Another method involves the reaction of 4-chlorophenylacetic acid with phosphorus oxychloride, followed by the hydrolysis of the resulting intermediate with water.
科学研究应用
CPPA has been extensively studied for its potential use as a herbicide due to its inhibitory effect on plant growth. It has also been investigated for its anti-inflammatory and analgesic properties, as well as its potential use in the treatment of Alzheimer's disease. CPPA has also been studied for its ability to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase.
属性
IUPAC Name |
2-[(4-chlorophenyl)-hydroxyphosphoryl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClO4P/c9-6-1-3-7(4-2-6)14(12,13)5-8(10)11/h1-4H,5H2,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEDYFLLECDYKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1P(=O)(CC(=O)O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[3,5-bis(ethoxycarbonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5820498.png)

![2-{4-allyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5820502.png)
![7-[(2,4-difluorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5820506.png)
![1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-propanone](/img/structure/B5820512.png)
![N-cyclohexyl-3-[(4-ethylphenoxy)methyl]benzamide](/img/structure/B5820518.png)
![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5820532.png)
![2-ethyl-N-{4-[(4-nitrophenyl)thio]phenyl}butanamide](/img/structure/B5820538.png)
![2-(4-ethoxyphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5820552.png)

![3-(4-chlorophenyl)-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5820567.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5820568.png)
![3-[(4-methoxybenzyl)thio]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5820571.png)
![3-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5820580.png)